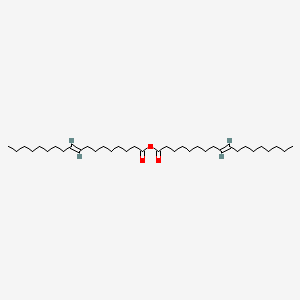

2-(4-pentylcyclohexyl)acetic Acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of cyclohexyl acetic acid derivatives is a multi-step process that can involve the Diels–Alder reaction, as seen in the synthesis of (3R*,4R*)-4-acetylamino-3-(pent-3-oxy)cyclohex-1-ene-1-carboxylic acid and its isomer . These compounds were synthesized from the cycloadduct of (E)-1-acetoxy-3-methylbuta-1,3-diene and nitroethene, indicating that similar strategies could potentially be applied to synthesize "2-(4-pentylcyclohexyl)acetic Acid".

Molecular Structure Analysis

The molecular structure of cyclohexyl acetic acid derivatives can be complex, as demonstrated by the crystal structure determination of acetic acid-3,5-diacetoxy-2-acetoxymethyl-6-(4-quinoxalin-2-yl-phenoxy)-tetrahydro-pyran-4-yl-ester . This compound exhibits a chair conformation in the pyranoid ring, which is a common feature in cyclohexane rings, suggesting that "2-(4-pentylcyclohexyl)acetic Acid" may also adopt a similar conformation.

Chemical Reactions Analysis

The reactivity of cyclohexyl acetic acid derivatives can be inferred from the reactions they undergo. For instance, acetal-protected (2,4-dioxocyclohex-1-yl)acetic acid derivatives were transformed into 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles through amide formation and subsequent cyclization . This indicates that cyclohexyl acetic acid derivatives can participate in cyclization reactions, which could be relevant for "2-(4-pentylcyclohexyl)acetic Acid".

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl acetic acid derivatives can be diverse. The crystal structures of (2-carboxyphenoxy)acetic acid and its adduct with 4-aminobenzoic acid reveal the potential for hydrogen bonding and the formation of one-dimensional polymers . These structural features can influence the melting point, solubility, and other physical properties of such compounds. Although the exact properties of "2-(4-pentylcyclohexyl)acetic Acid" are not provided, similar hydrogen bonding interactions may be expected.

Aplicaciones Científicas De Investigación

Herbicide Toxicity and Environmental Impact

Research on 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide structurally related to acetic acid derivatives, emphasizes its widespread use and the importance of understanding its environmental fate and toxicological effects. The scientometric review by Zuanazzi et al. (2020) highlights the rapid advancements in toxicology and mutagenicity research related to 2,4-D, identifying trends and gaps in current knowledge, suggesting future research directions focused on molecular biology and the assessment of exposure in human and vertebrate bioindicators Chemosphere, 2020.

Acetic Acid in Industrial Applications

Mitchell et al. (2009) discuss technologies for removing acetic acid from waste streams, a critical process in the nuclear fuel reprocessing industry. Their review compares solvent extraction and distillation methods for acetic acid removal, crucial for downstream processing and nitric acid recycle, highlighting the industrial significance of managing acetic acid concentrations Nuclear Technology, 2009.

Microbial Interaction with Acetic Acid

Chaves et al. (2021) provide a comprehensive literature review on the impact of acetic acid on yeast cells, focusing on cell death mechanisms induced by acetic acid. This research offers insights into the molecular events involved in acetic acid-induced cell death, contributing to biotechnological and biomedical advancements Frontiers in Cell and Developmental Biology, 2021.

Acetic Acid and Corrosion

The interaction of acetic acid with metals, particularly in the context of corrosion, is a significant area of research. Studies such as those by Bastidas and La Iglesia (2007) review the corrosive effects of acetic acid vapors on copper, illustrating the industrial and environmental challenges posed by acetic acid in atmospheric corrosion Corrosion Engineering, Science and Technology, 2007.

Propiedades

IUPAC Name |

2-(4-pentylcyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O2/c1-2-3-4-5-11-6-8-12(9-7-11)10-13(14)15/h11-12H,2-10H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBNAJRQLNFGGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70395738 | |

| Record name | 2-(4-pentylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-pentylcyclohexyl)acetic Acid | |

CAS RN |

84219-03-4 | |

| Record name | 2-(4-pentylcyclohexyl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70395738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2-Nitrophenyl)thio]acetic acid](/img/structure/B3023447.png)

![1-[2-(azepan-2-yl)phenyl]-N,N-dimethylmethanamine](/img/structure/B3023450.png)

![(4aR,8aR)-Octahydro-2H-benzo[b][1,4]oxazine](/img/structure/B3023452.png)

![Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride](/img/structure/B3023455.png)

![(4-(Oxazolo[4,5-b]pyridin-2-yl)morpholin-2-yl)methanamine](/img/structure/B3023460.png)